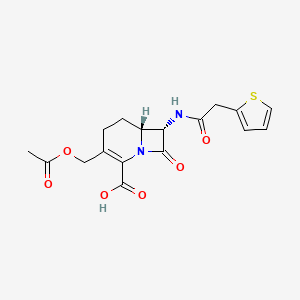

1-Carbacephalothin

Description

1-Carbacephalothin is a synthetic β-lactam antibiotic belonging to the carbacephem class, structurally analogous to cephalosporins but with a carbon atom replacing the sulfur atom in the dihydrothiazine ring . This modification enhances its stability against enzymatic degradation while retaining potent antibacterial activity. First synthesized by Narukawa et al. (1992) via a photolytic reaction of imines with optically active chromium carbene complexes, 1-carbacephalothin exemplifies the strategic engineering of β-lactam scaffolds to overcome resistance mechanisms . Its synthesis emphasizes stereochemical control, critical for maintaining bioactivity, and serves as a foundation for subsequent carbacephem derivatives .

Properties

CAS No. |

63357-47-1 |

|---|---|

Molecular Formula |

C17H18N2O6S |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(6R,7S)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H18N2O6S/c1-9(20)25-8-10-4-5-12-14(16(22)19(12)15(10)17(23)24)18-13(21)7-11-3-2-6-26-11/h2-3,6,12,14H,4-5,7-8H2,1H3,(H,18,21)(H,23,24)/t12-,14+/m1/s1 |

InChI Key |

ZNNYFKWESZMQSE-OCCSQVGLSA-N |

SMILES |

CC(=O)OCC1=C(N2C(CC1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@H](CC1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O |

Canonical SMILES |

CC(=O)OCC1=C(N2C(CC1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O |

Other CAS No. |

63357-47-1 |

Synonyms |

1-carbacephalothin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications

- Cephalothin vs. 1-Carbacephalothin :

Cephalothin, a first-generation cephalosporin, contains a sulfur atom in its dihydrothiazine ring, which is susceptible to β-lactamase cleavage. In contrast, 1-carbacephalothin’s carbon substitution confers resistance to hydrolysis by β-lactamases, a key advantage in treating resistant pathogens . - Carbapenems :

While carbapenems (e.g., imipenem) feature a fully unsaturated β-lactam ring with a carbon atom replacing sulfur, 1-carbacephalothin retains the bicyclic structure of cephalosporins, balancing stability with broad-spectrum activity .

Antibacterial Activity

The carbon substitution likely extends its efficacy against β-lactamase-producing strains compared to cephalothin .

Stability and Pharmacokinetics

- Chemical Stability :

The absence of sulfur in the dihydrothiazine ring reduces susceptibility to β-lactamases, enhancing serum half-life compared to cephalosporins . - Solubility and Bioavailability :

Although direct pharmacokinetic data for 1-carbacephalothin is unavailable, analogous carbacephems exhibit improved gastrointestinal absorption and tissue penetration due to optimized logP values (e.g., ~2.15 for related compounds) .

Comparative Data Table

| Property | 1-Carbacephalothin | Cephalothin | Imipenem (Carbapenem) |

|---|---|---|---|

| Core Structure | Carbacephem (C-substituted) | Cephalosporin (S-containing) | Carbapenem (unsaturated β-lactam) |

| β-Lactamase Resistance | High | Low | Very High |

| Synthesis Method | Photolytic with Cr carbenes | Fermentation-derived | Semi-synthetic |

| Spectrum of Activity | Broad (Gram+/Gram−) | Narrow (Gram+) | Broad (including anaerobes) |

| Key Advantage | Enhanced enzymatic stability | First-gen efficacy | Resistance to most β-lactamases |

Research Implications and Limitations

The development of 1-carbacephalothin underscores the importance of structural optimization in β-lactam antibiotics. Future studies should address:

In Vivo Efficacy : Direct comparisons with contemporary β-lactams in animal models.

Toxicological Profiling : Assessment of renal and hepatic safety.

Resistance Trends : Monitoring for emerging carbacephem-specific resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.